

Technical Guide: Spectroscopic Data of Doxycycline EP Impurity F

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Compound of Interest

Compound Name: (1S,4aR,11S,11aS,12aS)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11-pentahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic information for Doxycycline EP Impurity F, a specified impurity in the European Pharmacopoeia. Due to the limited public availability of raw spectroscopic data, this document focuses on the impurity's identity, methods for its isolation, and the relationships between the impurity and the active pharmaceutical ingredient, Doxycycline.

Introduction to Doxycycline EP Impurity F

Doxycycline EP Impurity F is identified as 2-acetyl-2-decarbamoyl-doxycycline.^[1] It is a process-related impurity that can arise during the synthesis of doxycycline. Monitoring and controlling this impurity is crucial for ensuring the quality, safety, and efficacy of doxycycline drug products.

Chemical Structure:

- Systematic Name: (4S,4aR,5S,5aR,6R,12aS)-2-acetyl-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-4a,5a,6,12a-tetrahydrotetracene-1,11(4H,5H)-dione

- CAS Number: 122861-53-4[2]
- Molecular Formula: $C_{23}H_{25}NO_8$
- Molecular Weight: 443.45 g/mol

Spectroscopic Data

Detailed, publicly available quantitative NMR and MS data for Doxycycline EP Impurity F are scarce. A key study by Yang F., et al. in the Chinese Journal of Pharmaceutical Analysis (2017) details the isolation and structural identification of this impurity using spectroscopic methods; however, the full spectral data is not readily accessible.[1]

The following tables are presented in the requested format. Please note that they serve as a template and will be populated as soon as validated spectroscopic data becomes publicly available.

2.1. NMR Spectroscopic Data (Hypothetical Data)

No publicly available quantitative NMR data was found. The following table illustrates the desired format for data presentation.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available	Data not available	Data not available	Data not available

2.2. Mass Spectrometry Data (Hypothetical Data)

While a fragmentation pathway has been published, raw quantitative MS data is not publicly available. The table below illustrates the desired format.

m/z (Fragment)	Relative Intensity (%)	Proposed Fragment Structure/Formula
Data not available	Data not available	Data not available

A published study indicates the chemical structure was confirmed by organic spectroscopic methods, and a fragmentation pathway for the impurity has been described.[\[1\]](#)

Experimental Protocols

The following experimental protocols are based on methodologies described for the isolation and analysis of Doxycycline EP Impurity F.[\[1\]](#)

3.1. Isolation of Doxycycline EP Impurity F by Semi-Preparative HPLC

This method was employed to isolate the impurity from the doxycycline hyclate mother solution.[\[1\]](#)

- Instrumentation: Semi-preparative High-Performance Liquid Chromatography (HPLC) system.
- Column: Synergi RP-C18 (250 mm x 50 mm, 10 μ m).[\[1\]](#)
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) in water.[\[1\]](#)
 - B: 0.1% TFA in acetonitrile.[\[1\]](#)
- Gradient Elution:
 - 0.0 min: 85% A, 15% B
 - 40.0 min: 60% A, 40% B
 - 40.5 min: 85% A, 15% B
 - 50.0 min: 85% A, 15% B[\[1\]](#)
- Flow Rate: 80 mL/min.[\[1\]](#)
- Detection: UV at 254 nm.[\[1\]](#)

- Post-Collection Processing: The collected fractions containing the target impurity were subjected to rotary evaporation to remove the organic solvent, followed by freeze-drying.[1]

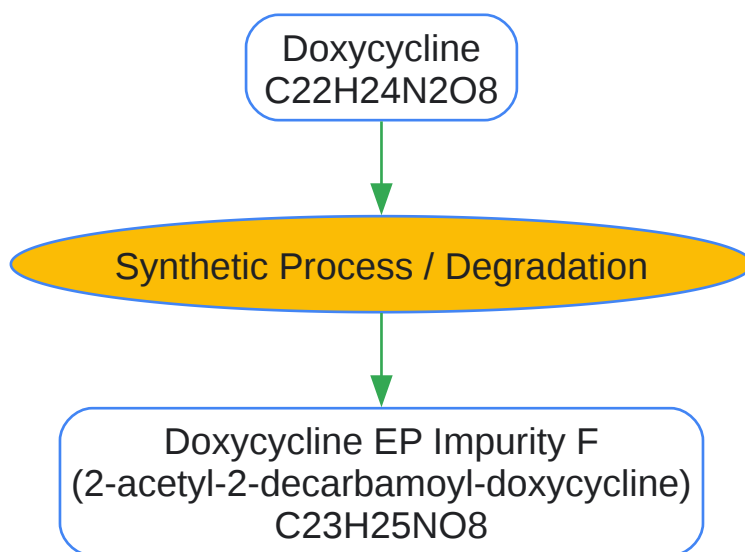
3.2. Purity Determination by HPLC

The purity of the isolated Doxycycline EP Impurity F was determined by a normalization method using the HPLC parameters described in the Chinese Pharmacopoeia (2015) for doxycycline hyclate related substances.[1] A purity of 98.7% was achieved for the prepared impurity.[1]

Visualizations

4.1. Logical Relationship between Doxycycline and Impurity F

The following diagram illustrates the structural relationship between the parent drug, Doxycycline, and Impurity F.

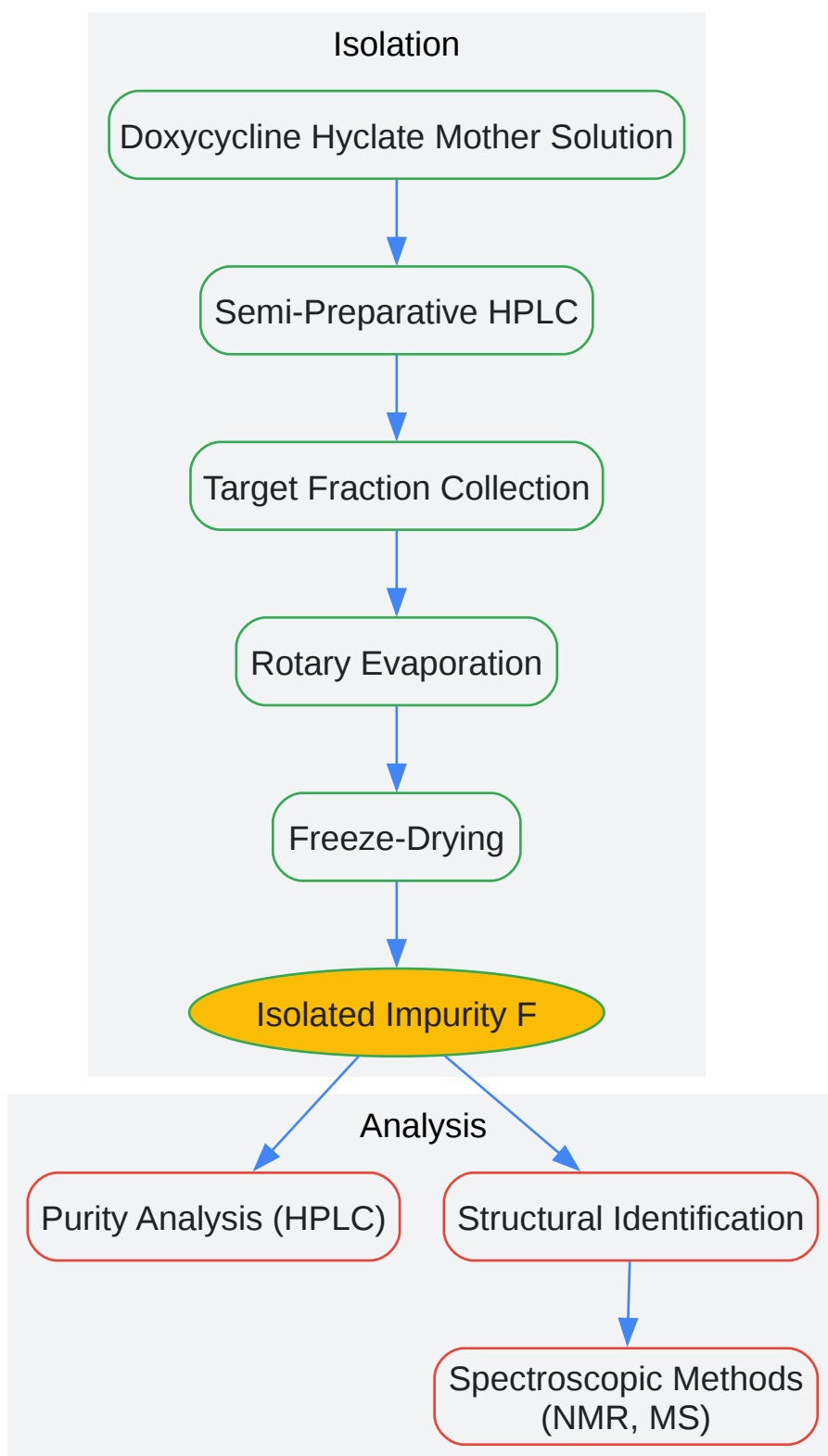


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Structural relationship of Doxycycline to Impurity F.

4.2. Experimental Workflow for Isolation and Identification

This diagram outlines the workflow for the isolation and structural elucidation of Doxycycline EP Impurity F.



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Workflow for Impurity F Isolation and Analysis.

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References

- 1. Doxycycline Hyclate IMpurity F | 122861-53-4 [chemicalbook.com]
- 2. A novel silica supported chitosan/glutaraldehyde as an efficient sorbent in solid phase extraction coupling with HPLC for the determination of Penicillin G from water and wastewater samples - Arabian Journal of Chemistry [arabjchem.org]
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